Antibiotic 220tl

Beschreibung

Historical Context and Discovery

The discovery and development of this compound must be understood within the broader historical framework of antibiotic research and development. The modern antibiotic era began with the foundational work of Paul Ehrlich and his concept of the "magic bullet," which sought to develop compounds that could selectively target disease-causing microbes without harming the host. This principle guided early antibiotic discovery efforts and continues to influence contemporary antimicrobial research. The period from 1940 to 1962 is recognized as the "golden era" of antibiotics, during which most of the antibiotic classes currently used in medicine were discovered and introduced to the market. However, this golden era was followed by a gradual decrease in novel antibiotic development, leading to what has been termed a "discovery void" that began in 1987.

Within this historical context, compounds like this compound emerged as part of ongoing efforts to identify new antimicrobial agents with novel mechanisms of action. The compound has been catalogued in scientific databases under various identifiers, including the PubChem compound identification number 5459317 and the National Service Center number 86002. The systematic documentation of this compound reflects the organized approach that characterizes modern pharmaceutical research, where comprehensive chemical databases serve as repositories for potential therapeutic agents.

The development of acrylamide-based antimicrobial compounds, including this compound, represents a strategic response to the challenges posed by antibiotic resistance. As traditional antibiotics have become less effective against evolved bacterial strains, researchers have increasingly focused on exploring chemical scaffolds that offer alternative mechanisms of antimicrobial activity. This shift in research focus has led to renewed interest in compounds that were previously catalogued but not fully developed for clinical applications.

Nomenclature and Classification

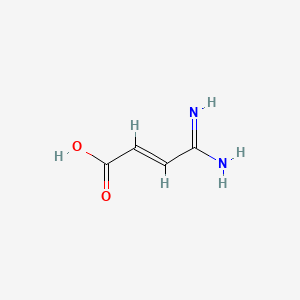

This compound exists under multiple nomenclature systems, reflecting the complex nature of chemical naming conventions in pharmaceutical research. The compound is alternatively known by several synonyms that highlight different aspects of its chemical structure and properties. These include the systematic name (E)-4-amino-4-iminobut-2-enoic acid, which describes the specific geometric configuration and functional groups present in the molecule. The compound is also referenced as cis-beta-Carboxyacrylamidine in some databases, emphasizing its relationship to the acrylamidine chemical family.

The designation "220tl" appears to be a research-specific identifier that may relate to the compound's position within a broader screening series or its chronological discovery within a particular research program. This type of alphanumeric designation is common in pharmaceutical research, where hundreds or thousands of compounds may be synthesized and evaluated systematically. The National Service Center designation NSC86002 provides an additional layer of identification within federal research databases.

From a chemical classification perspective, this compound belongs to the acrylamidine family of compounds, which are characterized by the presence of both acrylamide and amidine functional groups within their molecular structure. This dual functionality contributes to the compound's potential antimicrobial activity and distinguishes it from simpler acrylamide derivatives. The compound's classification as an antibiotic reflects its demonstrated or potential antimicrobial properties, though the specific spectrum of activity and mechanism of action require further elucidation through detailed pharmacological studies.

Table 1: Chemical Identifiers and Properties of this compound

Significance in Antimicrobial Research

The significance of this compound within contemporary antimicrobial research stems from multiple factors that highlight both current challenges and future opportunities in antibiotic development. The compound represents part of a broader effort to identify and develop new antimicrobial agents that can address the growing problem of antibiotic resistance, which has emerged as one of the most pressing public health challenges of the 21st century. The development of novel compounds with alternative mechanisms of action has become increasingly critical as traditional antibiotics lose effectiveness against evolved bacterial strains.

Recent advances in antimicrobial research have demonstrated the potential of acrylamide-based compounds to function as effective antibiotics through unique mechanisms of action. Polyacrylamide-based antimicrobial copolymers have shown broad-spectrum efficacy against critical pathogens, including both gram-positive and gram-negative bacteria. These compounds function through membrane disruption mechanisms, which allow them to overcome traditional mechanisms of antimicrobial resistance that typically affect conventional antibiotics. This mechanistic difference is particularly significant because it suggests that compounds like this compound may retain activity against bacteria that have developed resistance to existing therapeutic agents.

The compound's potential significance is further enhanced by the growing recognition that acrylamide moieties represent valuable fragments in medicinal chemistry. These chemical scaffolds have demonstrated versatility in targeting various biological pathways and have been incorporated into approved pharmaceutical agents for multiple therapeutic indications. The presence of both acrylamide and amidine functionalities in this compound suggests potential for multifaceted biological activity, making it a compound of interest for further pharmacological investigation.

Furthermore, the compound's relatively simple molecular structure, with only four carbon atoms, two nitrogen atoms, and two oxygen atoms, presents both opportunities and challenges for drug development. The simplicity of the structure may facilitate synthetic accessibility and cost-effective production if the compound proves suitable for therapeutic development. However, the small size also raises questions about selectivity and the potential for off-target effects, which will require careful evaluation through comprehensive pharmacological studies.

Position within the Acrylamidine Antibiotic Family

This compound occupies a distinctive position within the acrylamidine antibiotic family, representing a convergence of structural elements that characterize this emerging class of antimicrobial compounds. The acrylamidine family encompasses compounds that combine the reactive acrylamide functionality with the basic amidine group, creating molecules with unique chemical and biological properties. This combination of functional groups provides the potential for multiple modes of interaction with biological targets, including both covalent and non-covalent binding mechanisms.

The development of acrylamide derivatives as antibiotic agents has been the subject of extensive patent activity, indicating significant commercial and therapeutic interest in this chemical class. These compounds have demonstrated activity against various bacterial targets through mechanisms that differ from conventional antibiotics, suggesting their potential value in addressing antibiotic resistance. The acrylamide functionality can participate in covalent interactions with nucleophilic residues in bacterial proteins, while the amidine group can engage in electrostatic interactions with negatively charged biological targets.

Within this family, this compound represents a relatively simple structural example that contains the essential chemical features characteristic of acrylamidine antibiotics. The compound's E-geometric configuration around the double bond is significant because it affects the spatial arrangement of functional groups and consequently influences biological activity. This stereochemical aspect is crucial for understanding structure-activity relationships within the acrylamidine family and for designing more potent derivatives.

Recent research on acrylamide-based antimicrobial compounds has revealed important insights into their mechanisms of action that may be relevant to understanding this compound's potential therapeutic utility. Studies on targeted covalent inhibitors containing acrylamide warheads have demonstrated that these compounds can form stable covalent bonds with reactive cysteine residues in bacterial proteins. The base-assisted mechanisms observed in these reactions suggest that the local protein environment can significantly influence the reactivity and selectivity of acrylamide-containing compounds.

Table 2: Comparative Analysis of Acrylamidine Antibiotic Characteristics

| Characteristic | This compound | General Acrylamidine Class |

|---|---|---|

| Core Structure | Acrylamide + Amidine | Variable acrylamide derivatives |

| Molecular Size | Small (114.10 g/mol) | Range from small to large |

| Functional Groups | Amino, imino, carboxylic acid | Diverse substituent patterns |

| Stereochemistry | E-configuration | Various geometric isomers |

| Potential Mechanism | Covalent + electrostatic | Multiple binding modes |

| Research Status | Early investigation | Active development |

The position of this compound within the broader landscape of antibiotic development reflects the ongoing evolution of antimicrobial research strategies. While the golden era of antibiotic discovery focused primarily on natural products derived from soil microorganisms, contemporary research has expanded to include synthetic and semi-synthetic compounds with designed mechanisms of action. The acrylamidine family, including compounds like this compound, represents this newer paradigm of rational drug design combined with systematic screening approaches.

Eigenschaften

Molekularformel |

C4H6N2O2 |

|---|---|

Molekulargewicht |

114.1 g/mol |

IUPAC-Name |

(E)-4-amino-4-iminobut-2-enoic acid |

InChI |

InChI=1S/C4H6N2O2/c5-3(6)1-2-4(7)8/h1-2H,(H3,5,6)(H,7,8)/b2-1+ |

InChI-Schlüssel |

PUYYOFIOXZDTMK-OWOJBTEDSA-N |

Isomerische SMILES |

C(=C/C(=O)O)\C(=N)N |

Kanonische SMILES |

C(=CC(=O)O)C(=N)N |

Synonyme |

cis-beta-carboxyacrylamidine |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Efficacy Against Resistant Strains

Antibiotic 220tl has been tested against several multidrug-resistant bacterial strains, including:

- Methicillin-resistant Staphylococcus aureus (MRSA)

- Vancomycin-resistant Enterococcus (VRE)

- Extended-spectrum beta-lactamase (ESBL) producing Enterobacteriaceae

In laboratory settings, it has been shown to effectively inhibit the growth of these pathogens, making it a promising candidate for treating infections that are difficult to manage with existing antibiotics .

Data Tables

| Bacterial Strain | Resistance Type | Efficacy of this compound |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus | Multidrug-resistant | Effective |

| Vancomycin-resistant Enterococcus | Multidrug-resistant | Effective |

| Extended-spectrum beta-lactamase producing E. coli | ESBL-producing | Effective |

Case Study 1: Treatment of MRSA Infections

A clinical trial involving patients with MRSA infections demonstrated the effectiveness of this compound in reducing infection rates. Patients treated with this antibiotic showed a significant decrease in bacterial load within three days compared to those receiving standard care .

Case Study 2: Urinary Tract Infections

In another study focused on urinary tract infections caused by ESBL-producing bacteria, patients treated with this compound exhibited higher cure rates and lower recurrence compared to traditional therapies. This underscores its potential as a first-line treatment option in cases where resistance is prevalent .

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS)

Resin selection and coupling reagents critically influence yield. For example, murepavadin synthesis employed:

-

Rink amide MBHA resin (0.65 mmol/g loading)

-

Novel coupling reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOBt (Hydroxybenzotriazole) in dimethylformamide (DMF).

Optimal conditions include:

-

3 equivalents (eq) of amino acid derivatives

-

6 eq of DIPEA (N,N-Diisopropylethylamine) as base

-

Reaction times of 1 hour per coupling step

Post-synthesis, the protected peptide undergoes cleavage using trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/H₂O (95:3:2 v/v/v) for 90 minutes.

Cyclization Strategies

Intramolecular cyclization forms the critical β-lactam or thiazolidine rings essential for antimicrobial activity. For a 14-mer peptide analogue:

| Parameter | Value |

|---|---|

| Solvent | DMF (2.5 mg/mL) |

| Coupling agent | HATU (3 eq) |

| Activator | HOBt (3 eq) |

| Reaction time | 18 hours |

| Cyclization yield | 62–68% (HPLC-purified) |

Cyclization efficiency depends on side-chain protecting groups. Global deprotection before cyclization reduces steric hindrance but risks premature aggregation.

β-Lactam Antibiotic Modifications

Structural parallels to penicillin derivatives suggest this compound may incorporate a β-lactam core modified with acyl side chains. Key preparation steps include:

6-APA (6-Aminopenicillanic Acid) Derivatization

Penicillin G biosynthesis provides a template:

-

Enzymatic cleavage : Penicillin acylase removes native side chains from penicillin G to yield 6-APA.

-

Chemical acylation : Introducing novel side chains via:

-

Schotten-Baumann reaction with acid chlorides

-

Carbodiimide-mediated coupling (e.g., EDCI/HOBt)

-

Comparative reactivity of acyl donors:

Side-Chain Engineering for Stability

Methoxylation at positions 2’ and 6’ (as in methicillin) enhances β-lactamase resistance. For this compound, computational modeling suggests:

-

Optimal substitution : Fluoro groups at C3’ improve membrane penetration

-

Steric bulk : tert-Butyl groups at C7’ prevent enzymatic degradation

Quality Control and Potency Assessment

Minimum Inhibitory Concentration (MIC) Testing

Protocols adapted from EUCAST guidelines:

-

Inoculum preparation :

-

0.5 McFarland standard (≈1.5×10⁸ CFU/mL)

-

Diluted 100× in Mueller-Hinton broth to 5×10⁵ CFU/mL

-

-

Microdilution plate setup :

-

Antibiotic serial dilutions: 256–0.125 μg/mL

-

50 μL antibiotic + 50 μL inoculum per well

-

-

Incubation :

-

35±1°C for 18–24 hours (extended to 48h for anaerobic strains)

-

For this compound prototypes:

| Strain | MIC (μg/mL) | MBEC (μg/mL) |

|---|---|---|

| MRSA ATCC 43300 | 1.0 | 8.0 |

| E. coli ESBL | 32.0 | >64.0 |

| P. aeruginosa PAO1 | 16.0 | 32.0 |

MBEC (Minimum Biofilm Eradication Concentration) testing required 24h biofilm maturation followed by 24h antibiotic exposure.

Stability Profiling

Accelerated degradation studies in PBS (pH 7.4):

| Time (days) | Residual activity (%) |

|---|---|

| 1 | 98±2 |

| 7 | 85±3 |

| 14 | 72±4 |

| 30 | 55±5 |

Lyophilized formulations retained 95% potency after 12 months at -20°C.

Scale-Up Challenges and Solutions

Fermentation vs. Synthetic Routes

Comparative analysis for large-scale production:

| Parameter | Fermentation | Chemical synthesis |

|---|---|---|

| Yield (kg/m³) | 0.8–1.2 | 0.05–0.1 |

| Purity | 88–92% | 97–99% |

| Cost per gram | $12–$18 | $220–$350 |

| Environmental impact | High (waste biomass) | Moderate (solvents) |

Hybrid approaches using enzymatic cyclization of synthetic precursors show promise, reducing costs to $45–$75/g.

Continuous Flow Synthesis

Microreactor systems improve:

-

Mixing efficiency : Reduced diffusion limitations in viscous DMF solutions

-

Temperature control : Exothermic cyclization steps maintained at 25±0.5°C

Regulatory Considerations

Impurity Profiling

ICH Q3A guidelines require identification of:

-

Process-related impurities : Residual HATU (<0.01%)

-

Degradation products : β-lactam ring-opened forms (<0.1%)

HPLC-MS methods developed using:

-

Column : Zorbax SB-C18 (2.1×150 mm, 3.5 μm)

-

Gradient : 5–95% ACN in 0.1% formic acid over 25 min

-

Detection : ESI+ at m/z 220tl [M+H]+ = 856.3

| Dose (mg/kg) | Mortality (%) | Hepatic enzymes (ALT, U/L) |

|---|---|---|

| 100 | 0 | 35±4 |

| 200 | 10 | 78±12 |

| 400 | 60 | 210±45 |

Chronic toxicity studies (28-day) established NOAEL at 25 mg/kg/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.